

"4-Chloropyridine-2,3-diamine" CAS number 24484-98-8 properties

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Compound of Interest

Compound Name: 4-Chloropyridine-2,3-diamine

Cat. No.: B1322394

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An In-Depth Technical Guide to **4-Chloropyridine-2,3-diamine** (CAS: 24484-98-8) for Advanced Research and Drug Development

Introduction

4-Chloropyridine-2,3-diamine, identified by CAS Number 24484-98-8, is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a substituted diaminopyridine, its strategic arrangement of two adjacent amino groups and a reactive chlorine atom on the pyridine core makes it a versatile synthon, or building block, for the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, offering field-proven insights for researchers and drug development professionals aiming to leverage this molecule's unique chemical architecture.

Physicochemical and Computational Properties

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These parameters dictate its behavior in both storage and reaction conditions, influencing solvent choice, purification strategies, and even its potential pharmacokinetic profile when incorporated into a larger molecule.

Table 1: Key Physicochemical and Computational Data for **4-Chloropyridine-2,3-diamine**

Property	Value	Source(s)
Identifiers		
CAS Number	24484-98-8	[1][2][3][4][5]
Molecular Formula	C ₅ H ₆ ClN ₃	[1][5]
Molecular Weight	143.57 g/mol	[1][5]
Synonyms	2,3-Diamino-4-chloropyridine	[1][3]
Physical Properties		
Appearance	Pale Grey to Light Beige Solid/White Crystals	[3][5]
Melting Point	>158°C (decomposition)	[5]
73-77°C	[3]	
Boiling Point	314.0 ± 37.0 °C (Predicted)	[2][4][5]
Density	1.447 ± 0.06 g/cm ³ (Predicted)	[2][5]
Solubility		
Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly)	[5][6]	
Computational Data		
pKa	5.68 ± 0.47 (Predicted)	[5][6]
LogP	0.8994	[1]
Topological Polar Surface Area (TPSA)	64.93 Å ²	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]

Note: Discrepancies in reported melting points from different suppliers may be due to varying purity levels or measurement conditions.

From an application scientist's perspective, the low-to-moderate LogP value suggests a favorable starting point for developing compounds with a balance of aqueous solubility and membrane permeability. The TPSA is also within a range typical for orally bioavailable drugs. The predicted pKa indicates it is a weak base, a crucial consideration for designing salt-formulation strategies and understanding its behavior in physiological pH ranges. Its slight solubility in common organic solvents necessitates careful selection of reaction media, sometimes requiring sonication for dissolution.^{[5][6]}

Synthesis and Reactivity: The Gateway to Fused Heterocycles

The primary value of **4-Chloropyridine-2,3-diamine** lies in its predictable and powerful reactivity, serving as a linchpin for creating fused heterocyclic systems.

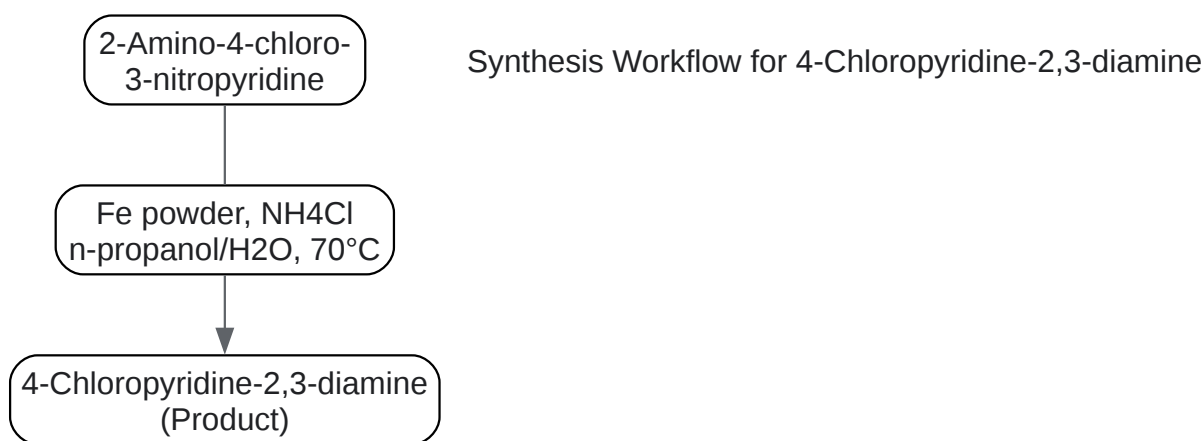
Synthesis Protocol

The most direct and commonly cited synthesis involves the reduction of its nitro precursor, 2-amino-4-chloro-3-nitropyridine. This transformation is a staple in heterocyclic chemistry, valued for its efficiency and use of readily available reagents.

Experimental Protocol: Synthesis of **4-Chloropyridine-2,3-diamine**^[6]

- **Setup:** To a 100 mL round-bottom flask, add 2-amino-3-nitro-4-chloropyridine (1.00 equivalent, e.g., 2 g, 11.52 mmol).
- **Solvent Addition:** Add a solvent mixture of n-propanol and water (e.g., 20 mL).
- **Reagent Addition:** At room temperature, sequentially add iron powder (5.0 equivalents) and ammonium chloride (5.0 equivalents). The use of iron in the presence of a mild proton source like ammonium chloride is a classic Béchamp reduction, a cost-effective and scalable method for nitro group reduction.
- **Reaction:** Heat the reaction mixture to 70°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Workup: Cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via recrystallization or column chromatography if necessary. A reported yield for this procedure is approximately 97%.^[6]



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Caption: Synthesis Workflow for **4-Chloropyridine-2,3-diamine**.

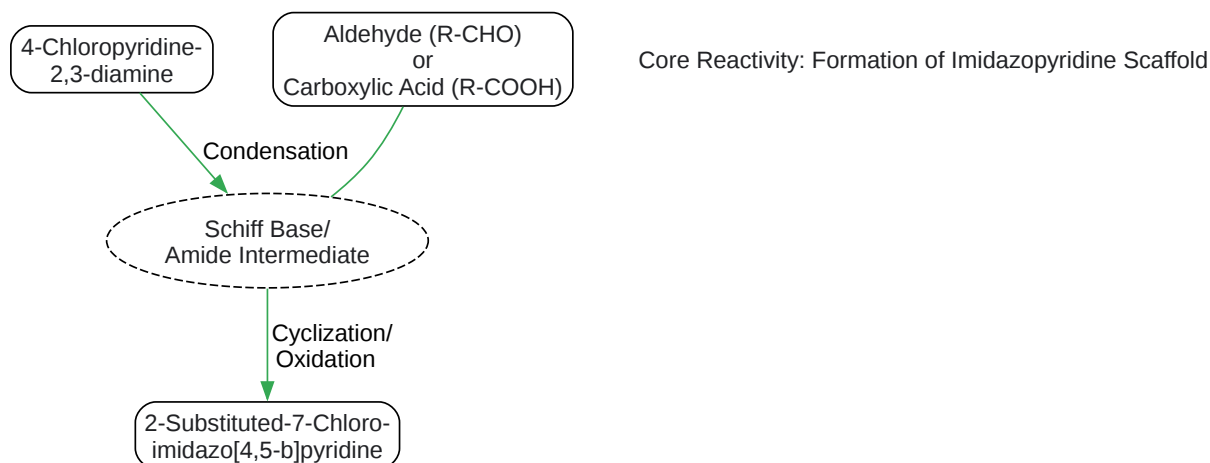
Core Reactivity: Cyclization to Imidazo[4,5-b]pyridines

The defining feature of **4-Chloropyridine-2,3-diamine** is the ortho-disposition of its two amino groups. This arrangement is perfectly primed for cyclocondensation reactions with various electrophiles to form a fused five-membered imidazole ring, yielding the imidazo[4,5-b]pyridine scaffold. This scaffold is often referred to as a "bioisostere" of purine, allowing it to interact with a wide array of biological targets like kinases, G-protein coupled receptors, and enzymes.^[7]

This reaction is the cornerstone of its utility in drug discovery. The most common strategies involve condensation with:

- Carboxylic Acids (or their equivalents): This reaction, often performed under dehydrating conditions (e.g., polyphosphoric acid) or via activated esters, directly yields 2-substituted imidazo[4,5-b]pyridines.^{[7][8]}

- Aldehydes: Condensation with aldehydes followed by an oxidative step (often using reagents like sodium metabisulfite or air) also leads to the formation of the imidazo[4,5-b]pyridine core.[9]



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Caption: Core Reactivity: Formation of Imidazopyridine Scaffold.

The chlorine atom at the 7-position of the resulting imidazopyridine remains as a valuable synthetic handle for downstream modifications via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.

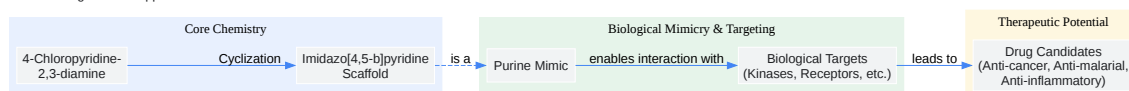
Applications in Drug Discovery

The imidazopyridine scaffold, readily accessible from **4-Chloropyridine-2,3-diamine**, is a "privileged structure" in medicinal chemistry.[10] Its structural similarity to endogenous purines allows it to serve as a foundational template for designing inhibitors and modulators of various biological targets.

Key Therapeutic Areas:

- **Oncology:** Derivatives have been investigated as inhibitors of various kinases, such as TANK-Binding Kinase 1 (TBK1), and as potential anti-tumor agents.[11]
- **Infectious Diseases:** The scaffold is crucial for developing anti-plasmodial agents to combat malaria (*Plasmodium falciparum*) and anti-trypanosomal agents.[3][11]
- **Inflammation and Immunology:** Imidazopyridines are explored as inhibitors of phosphodiesterase 4 (PDE4) and Tumor Necrosis Factor-alpha (TNF- α), both key targets in inflammatory diseases.[3][12]
- **Central Nervous System (CNS):** The broader class of imidazopyridines includes well-known drugs like Zolpidem and Alpidem, which act on GABA-A receptors.[7][12]

Logic Flow from Building Block to Application



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Caption: Logic Flow from Building Block to Application.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. While a specific Safety Data Sheet (SDS) for **4-Chloropyridine-2,3-diamine** is not readily available in the search results, data from closely related compounds like 2,3-diaminopyridine and various chloropyridines provide a strong basis for handling protocols.[13][14][15]

Table 2: Hazard and Precautionary Profile (Inferred)

Category	Statements	Source(s)
Potential Hazards	H301/H302: Toxic or Harmful if swallowed.	[13]
H315: Causes skin irritation.	[13]	
H319: Causes serious eye irritation.	[13]	
H335: May cause respiratory irritation.		
Recommended Precautions	P261: Avoid breathing dust.	[15]
P264: Wash skin thoroughly after handling.	[13]	
P280: Wear protective gloves/eye protection/face protection.	[13]	
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[13]	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[15]	

Handling and Storage Protocol

- **Handling:** Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.[14]
- **Storage:** Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry place, with recommended temperatures between 2–8 °C. Protect from

light.[1][5][6]

Conclusion

4-Chloropyridine-2,3-diamine (CAS 24484-98-8) is more than just a chemical intermediate; it is a strategic entry point into the medicinally significant class of imidazo[4,5-b]pyridines. Its well-defined synthesis and predictable cyclization reactivity make it an invaluable tool for drug discovery teams. The presence of a chlorine atom provides a secondary site for diversification, allowing for the systematic exploration of structure-activity relationships. For researchers and scientists dedicated to developing the next generation of therapeutics, a thorough understanding of this building block's properties and potential is essential for accelerating innovation.

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